molecular formula C8H17NO2S B12806383 N,N-Dipropyl-1-(methylsulfinyl)formamide CAS No. 56010-35-6

N,N-Dipropyl-1-(methylsulfinyl)formamide

Katalognummer: B12806383
CAS-Nummer: 56010-35-6
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: LEHMLPYBVCGUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dipropyl-1-(methylsulfinyl)formamide is an organic compound with the molecular formula C8H17NO2S It is a formamide derivative characterized by the presence of a methylsulfinyl group attached to the formamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the methylsulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.

    Substitution: The formamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted formamides.

Wissenschaftliche Forschungsanwendungen

N,N-Dipropyl-1-(methylsulfinyl)formamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the formamide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent with similar formamide structure but different substituents.

    N,N-Dipropylformamide: Lacks the methylsulfinyl group, resulting in different chemical properties.

    N,N-Dimethylacetamide (DMAc): Another formamide derivative with different substituents and applications.

Uniqueness

N,N-Dipropyl-1-(methylsulfinyl)formamide is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other formamide derivatives and expands its range of applications in various fields.

Eigenschaften

CAS-Nummer

56010-35-6

Molekularformel

C8H17NO2S

Molekulargewicht

191.29 g/mol

IUPAC-Name

1-methylsulfinyl-N,N-dipropylformamide

InChI

InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3

InChI-Schlüssel

LEHMLPYBVCGUSS-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C(=O)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.